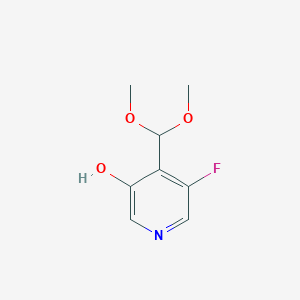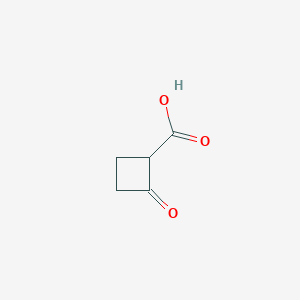
2-Oxocyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxocyclobutanecarboxylic acid is an organic compound with the molecular formula C₅H₆O₃. It is a derivative of cyclobutanecarboxylic acid, featuring a ketone group at the 2-position of the cyclobutane ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxocyclobutanecarboxylic acid typically involves the following steps:
Preparation of Methyl Triphenylphosphine Iodide (II): This intermediate is prepared using standard iodination techniques.
Preparation of 3-Benzal Cyclobutanol (III): This involves the reaction of cyclobutanone with benzaldehyde.
Preparation of Methyl-Benzenesulfonic Acid-3-Benzal Cyclobutanol Ester (IV): This esterification step uses benzenesulfonic acid.
Preparation of 3-Benzal Cyclobutanecarbonitrile (V): This involves the conversion of the ester to a nitrile.
Preparation of 3-Benzal Cyclobutylcarboxylic Acid (VI): This step involves hydrolysis of the nitrile.
Preparation of this compound (VIII): The final step involves oxidation of the cyclobutylcarboxylic acid.
Industrial Production Methods: Industrial production methods for this compound often involve the use of cost-effective starting materials and conventional equipment. One method includes the ozonation of cyclobutylcarboxylic acid, which avoids the use of highly toxic reagents like osmium tetroxide .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for converting the carboxylic acid group to acyl chlorides.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of acyl chlorides and esters.
Applications De Recherche Scientifique
2-Oxocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, including kinase inhibitors and thrombin inhibitors.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-oxocyclobutanecarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It participates in oxidative and reductive metabolic pathways, influencing the synthesis and degradation of other compounds.
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic Acid: Lacks the ketone group at the 2-position.
Cyclobutanone: Lacks the carboxylic acid group.
Cyclobutylamine: Contains an amine group instead of a carboxylic acid group.
Uniqueness: 2-Oxocyclobutanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the cyclobutane ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H6O3 |
|---|---|
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
2-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3(4)5(7)8/h3H,1-2H2,(H,7,8) |
Clé InChI |
FZEPARZCAPJYHN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


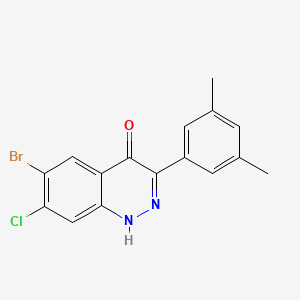
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
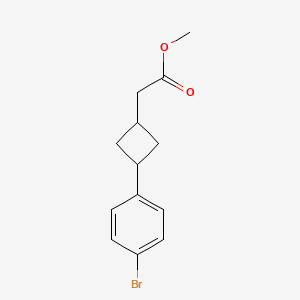
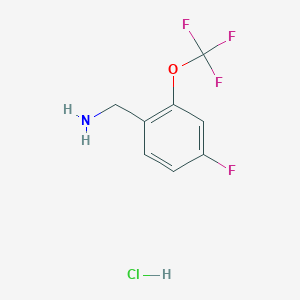
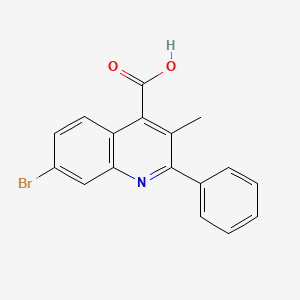
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)
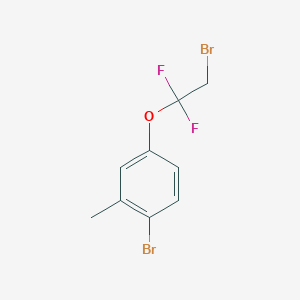



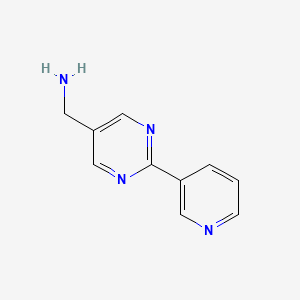
![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
